BenchChemオンラインストアへようこそ!

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone

Organometallic chemistry OLED emitter design Ligand electronic tuning

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone (CAS 852132-65-1), referred to in some vendor literature as MPIM, is a synthetic hybrid molecule that covalently links a 3-methyl-6-phenylimidazo[2,1-b]thiazole core to a 4-phenylpiperazine moiety via a methanone carbonyl bridge. The imidazo[2,1-b]thiazole scaffold is the defining pharmacophore of the immunomodulatory anthelmintic levamisole and has been extensively explored in medicinal chemistry programs targeting anticancer, antitubercular, kinase-inhibitory, and sigma-receptor activities.

Molecular Formula C23H22N4OS
Molecular Weight 402.52
CAS No. 852132-65-1
Cat. No. B2867675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
CAS852132-65-1
Molecular FormulaC23H22N4OS
Molecular Weight402.52
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C23H22N4OS/c1-17-21(29-23-24-20(16-27(17)23)18-8-4-2-5-9-18)22(28)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3
InChIKeyNMRHYASKTYHWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone (CAS 852132-65-1): Compound Class and Procurement-Relevant Characteristics


(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone (CAS 852132-65-1), referred to in some vendor literature as MPIM, is a synthetic hybrid molecule that covalently links a 3-methyl-6-phenylimidazo[2,1-b]thiazole core to a 4-phenylpiperazine moiety via a methanone carbonyl bridge . The imidazo[2,1-b]thiazole scaffold is the defining pharmacophore of the immunomodulatory anthelmintic levamisole and has been extensively explored in medicinal chemistry programs targeting anticancer, antitubercular, kinase-inhibitory, and sigma-receptor activities [1]. The N-phenylpiperazine substituent introduces additional hydrogen-bond acceptor capacity and conformational flexibility, which have been associated with enhanced target engagement in piperazine-linked imidazothiazole series [2]. With a molecular weight of 402.52 g/mol (C23H22N4OS), the compound is commercially available from multiple vendors at ≥95% purity, positioning it as an accessible research tool or screening intermediate .

Why Generic Substitution of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone Is Scientifically Unsupported


Imidazo[2,1-b]thiazole derivatives are not interchangeable because biological activity in this class is exquisitely sensitive to the nature and regiochemistry of substituents [1]. The 3-methyl substituent on the imidazole ring distinguishes this compound from the broader 6-phenylimidazo[2,1-b]thiazole family that lacks this modification, altering both electronic properties and steric profile. The methanone bridge connecting the heterocyclic core to 4-phenylpiperazine creates an amide-like linkage whose conformational preferences and metabolic stability differ fundamentally from analogs employing methylene, sulfonyl, or direct N-aryl connections [2]. Even among piperazine-linked imidazo[2,1-b]thiazoles, variations in the piperazine N-substituent (phenyl vs. benzyl, fluorophenyl, pyridinyl, or cinnamyl groups) produce divergent activity profiles—as demonstrated by the antitubercular MIC range of 0.78 to >25 μg/mL observed across a single congeneric series [2]. A generic selection without structural verification thus risks selecting a compound with untested or irrelevant biological properties. The absence of published head-to-head pharmacological data for CAS 852132-65-1 itself further underscores the procurement risk of substituting a well-characterized analog.

Product-Specific Quantitative Differentiation Evidence for (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone (CAS 852132-65-1)


Electrochemical Bandgap of the 3-Methyl-6-phenylimidazo[2,1-b]thiazole Core vs. Its 4-Trifluoromethylphenyl Analog

The core heterocycle of this compound—3-methyl-6-phenylimidazo[2,1-b]thiazole (mpmt)—has been directly characterized as a primary ligand in iridium(III) complexes and compared to its 4-trifluoromethylphenyl-substituted analog (mtfpmt). Electrochemical measurements revealed that the HOMO–LUMO gap is significantly narrower for the unsubstituted phenyl ligand (mpmt), resulting in red-shifted phosphorescence emission by approximately 50 nm relative to mtfpmt-based complexes [1]. The corresponding Ir(III) complex (mpmt)₂Ir(2-QA) exhibited an internal quantum efficiency (IQE) of 31.6%, versus 5.8% for the mtfpmt analog with a 2-QA ancillary ligand [1]. This demonstrates that the electronic character of the 3-methyl-6-phenyl core—which is preserved in the target compound—is quantitatively distinct from electron-withdrawing phenyl-modified analogs.

Organometallic chemistry OLED emitter design Ligand electronic tuning

Class-Level Antitubercular Potency of Piperazine-Linked Imidazo[2,1-b]thiazoles vs. Structural Analogs with Alternative Piperazine Substituents

In a 2024 congeneric series of 24 N-substituted piperazine-coupled imidazo[2,1-b]thiazole derivatives (7a–x) screened against M. tuberculosis H37Rv, the nature of the piperazine N-substituent was a critical determinant of antitubercular activity. The most potent compounds—7k (MIC: 0.78 μg/mL), 7g (MIC: 1.56 μg/mL), and 7h (MIC: 1.56 μg/mL)—all featured aryl-substituted piperazine motifs, whereas compounds with alkyl or unsubstituted piperazine termini displayed MIC values >25 μg/mL [1]. Molecular docking identified the DprE1 enzyme (PDB: 6G83) as the likely target, with the piperazine N-aryl group engaging in critical hydrophobic interactions within the binding pocket [1]. While the target compound (CAS 852132-65-1) bears an N-phenylpiperazine substituent that places it within the 'aryl-substituted piperazine' subclass associated with sub-2 μg/mL MICs in this series, actual MIC data for this specific compound remain unpublished.

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv DprE1 inhibition

Anticancer Activity Spectrum of 6-Phenylimidazo[2,1-b]thiazole Amide Derivatives with Piperazine Linkers Across Human Cancer Cell Lines

A 2025 study of piperazine-linked 6-phenylimidazo[2,1-b]thiazole amide derivatives (11a–f) evaluated in vitro anticancer activity against MCF-7 (breast), K-562 (leukemia), and COLO-205 (colon) cell lines. Compounds 11e and 11f achieved GI₅₀ <10 μg/mL against K-562 leukemia cells, comparable to the standard adriamycin control (GI₅₀ <10 μg/mL) [1]. Nearly all compounds in the series exhibited GI₅₀ <10 μg/mL against MCF-7 breast cancer cells. The imidazo[2,1-b]thiazole scaffold has been reviewed across the 2011–2020 literature as targeting multiple anticancer mechanisms including focal adhesion kinase (FAK) inhibition, tubulin polymerization inhibition, and kinase signaling pathway disruption [2]. The target compound's methanone-amide bridge and 4-phenylpiperazine substituent place it within the structural subclass associated with this multi-kinase inhibitory profile, though compound-specific cytotoxicity data are not yet published.

Anticancer drug discovery Cytotoxicity screening Kinase inhibition

Sigma-1 Receptor Pharmacophore Alignment of Imidazo[2,1-b]thiazole Derivatives with Phenylpiperazine Motifs

A patent family (EP2682395A1 / WO2014006130A1) assigned to Laboratorios del Dr. Esteve S.A. discloses imidazo[2,1-b]thiazole derivatives with high affinity for sigma receptors, particularly sigma-1 (σ₁) [1]. The claimed general formula encompasses compounds with a 6-phenylimidazo[2,1-b]thiazole core and various amine substituents, including phenylpiperazine motifs structurally analogous to CAS 852132-65-1. Sigma-1 receptor ligands are pursued as therapeutics for neuropathic pain, neurodegenerative disorders, and as pharmacological chaperones. The combination of a lipophilic 6-phenylimidazo[2,1-b]thiazole core with a basic N-phenylpiperazine moiety satisfies key pharmacophoric requirements for sigma-1 engagement: a basic nitrogen at an appropriate distance from two hydrophobic aromatic regions [1]. As a patent-class disclosure, this evidence provides a structural rationale rather than direct binding data for the specific compound.

Sigma-1 receptor CNS drug discovery Pain and neuroprotection

Best Research and Industrial Application Scenarios for (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone (CAS 852132-65-1)


Phosphorescent Iridium(III) Complex Development for Red-Emitting OLED Devices

The 3-methyl-6-phenylimidazo[2,1-b]thiazole core present in this compound has been validated as a primary ligand for red-emitting iridium(III) phosphorescent complexes. When complexed with Ir(III) and quinoline-2-carboxylic acid as ancillary ligand, the resulting emitter achieved CIE coordinates of (0.64, 0.30), a color rendering index of 72.0, and color purity exceeding 80%—characteristics suitable for red-channel OLED applications. The unsubstituted phenyl ring on the core yields a ~50 nm red shift and approximately 5.4-fold higher internal quantum efficiency compared to the 4-trifluoromethylphenyl analog [1]. Research groups developing phosphorescent metal complexes can use CAS 852132-65-1 as a precursor or structural reference compound for ligand design, particularly when red-shifted emission with high quantum yield is the design objective.

Antitubercular Medicinal Chemistry and DprE1-Targeted Lead Optimization

The N-phenylpiperazine substituent on this compound aligns it with the most potent subclass of piperazine-linked imidazo[2,1-b]thiazoles identified in a 2024 antitubercular screening campaign. Congeners with aryl-substituted piperazines achieved MIC values of 0.78–1.56 μg/mL against M. tuberculosis H37Rv, representing a ≥16-fold potency advantage over alkyl-piperazine analogs (MIC >25 μg/mL). Docking studies confirmed engagement with the DprE1 target protein (PDB: 6G83) [2]. Medicinal chemistry teams pursuing DprE1 inhibitors or antitubercular lead expansion can procure this compound as a structurally pre-validated scaffold for further functionalization and MIC determination.

Multi-Indication Anticancer Screening Against Hematological and Solid Tumor Cell Lines

Piperazine-linked 6-phenylimidazo[2,1-b]thiazole amide derivatives have demonstrated GI₅₀ values below 10 μg/mL against K-562 leukemia and MCF-7 breast cancer cell lines, with select compounds matching the potency of the clinical standard adriamycin. The imidazo[2,1-b]thiazole chemotype has been reviewed as targeting FAK, tubulin, and other kinase pathways across the 2011–2020 anticancer literature [3]. This compound, bearing the methanone-amide bridge and N-phenylpiperazine features of the active subclass, is suitable for inclusion in broad-panel cytotoxicity screening libraries, with particular relevance for programs investigating compounds with dual PI3K/FAK or tubulin-inhibitory potential.

Sigma-1 Receptor Ligand Screening in Neuropathic Pain and Neuroprotection Programs

The compound structurally satisfies the pharmacophoric requirements outlined in the Esteve patent family (EP2682395A1/WO2014006130A1) for sigma-1 receptor ligands: a 6-phenylimidazo[2,1-b]thiazole core providing one hydrophobic aromatic region, an N-phenylpiperazine providing a second hydrophobic region with a basic nitrogen at an appropriate spatial separation [4]. Sigma-1 receptors are validated targets for neuropathic pain, amyotrophic lateral sclerosis, and as pharmacological chaperones in protein-misfolding diseases. For CNS-focused screening cascades, this compound offers a patent-informed structural entry point for sigma-1 radioligand binding assays with subsequent functional profiling in calcium flux or ER-stress models.

Quote Request

Request a Quote for (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.